Angiotensin II antipeptide

Descripción

Propiedades

Número CAS |

121379-63-3 |

|---|---|

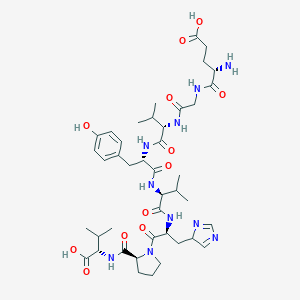

Fórmula molecular |

C42H62N10O12 |

Peso molecular |

899.0 g/mol |

Nombre IUPAC |

(4S)-4-amino-5-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(1S)-1-carboxy-2-methylpropyl]carbamoyl]pyrrolidin-1-yl]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C42H62N10O12/c1-21(2)33(49-31(54)19-45-36(57)27(43)13-14-32(55)56)39(60)47-28(16-24-9-11-26(53)12-10-24)37(58)50-34(22(3)4)40(61)48-29(17-25-18-44-20-46-25)41(62)52-15-7-8-30(52)38(59)51-35(23(5)6)42(63)64/h9-12,18,20-23,25,27-30,33-35,53H,7-8,13-17,19,43H2,1-6H3,(H,45,57)(H,47,60)(H,48,61)(H,49,54)(H,50,58)(H,51,59)(H,55,56)(H,63,64)/t25?,27-,28-,29-,30-,33-,34-,35-/m0/s1 |

Clave InChI |

IBKGTULCXOYHFE-SEQYDFDVSA-N |

SMILES isomérico |

CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2C=NC=N2)C(=O)N3CCC[C@H]3C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)CNC(=O)[C@H](CCC(=O)O)N |

SMILES canónico |

CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)C)C(=O)NC(CC2C=NC=N2)C(=O)N3CCCC3C(=O)NC(C(C)C)C(=O)O)NC(=O)CNC(=O)C(CCC(=O)O)N |

Secuencia |

EGVYVXPV |

Sinónimos |

AII antipeptide angiotensin II antipeptide Glu-Gly-Val-Tyr-Val-His-Pro-Val glutamyl-glycyl-valyl-tyrosyl-valyl-histidyl-prolyl-valine hIIA NH2-Glu-Gly-Val-Tyr-Val-His-Pro-Val-COOH |

Origen del producto |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Angiotensin II Antipeptides

Authored for: Researchers, Scientists, and Drug Development Professionals

December 12, 2025

Introduction

The Renin-Angiotensin System (RAS) is a critical hormonal cascade that regulates blood pressure, and fluid and electrolyte balance.[1][2] The primary effector of this system, Angiotensin II (Ang II), is an octapeptide hormone that exerts potent physiological effects by binding to its cell surface receptors.[1][3][4][5] Ang II is formed from its precursor, angiotensin I, through cleavage by the Angiotensin-Converting Enzyme (ACE).[2][5]

There are two major subtypes of Angiotensin II receptors, Type 1 (AT1R) and Type 2 (AT2R), both of which are G protein-coupled receptors (GPCRs).[1][6] The AT1 receptor mediates most of the well-known pathophysiological effects of Ang II, including vasoconstriction, inflammation, cellular growth, and aldosterone (B195564) secretion, making it a prime target for antihypertensive therapies.[1][7][8] The AT2 receptor often counteracts the actions of the AT1 receptor, promoting vasodilation and having anti-proliferative effects.[9][10]

Angiotensin II antipeptides are peptide-based antagonists designed to block the action of Angiotensin II, primarily at the AT1 receptor. One such antipeptide was deduced from the antisense mRNA complementary to the human Angiotensin II mRNA and functions as a direct antagonist.[11] This guide provides a detailed examination of the molecular mechanisms through which these antipeptides exert their effects, the signaling pathways they modulate, and the experimental protocols used to characterize their activity.

Chapter 1: The Angiotensin II Receptor Signaling Axis

The physiological and pathological effects of Ang II are dictated by the intricate signaling pathways activated upon its binding to the AT1 and AT2 receptors.

AT1 Receptor Signaling

The AT1 receptor is the central mediator of Ang II's effects and utilizes a complex network of both G protein-dependent and independent signaling cascades.[7][9]

1.1.1 G Protein-Dependent Pathways

Upon Ang II binding, the AT1 receptor undergoes a conformational change, leading to the activation of heterotrimeric G proteins, primarily of the Gq/11 family.[12] This initiates a canonical signaling cascade:

-

Gαq Activation : The activated Gαq subunit stimulates the membrane-bound enzyme Phospholipase C (PLC).

-

Second Messenger Production : PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[12]

-

Downstream Effects :

This pathway is fundamental to Ang II-induced vasoconstriction, smooth muscle cell growth, and hypertrophy.[8]

1.1.2 G Protein-Independent Pathways (β-Arrestin)

Following activation and phosphorylation by G protein-coupled receptor kinases (GRKs), the AT1 receptor can recruit β-arrestin proteins.[14] This interaction not only desensitizes G protein signaling but also initiates a distinct wave of G protein-independent signaling, most notably the activation of the mitogen-activated protein kinase (MAPK) cascade, including extracellular signal-regulated kinases 1 and 2 (ERK1/2).[15][16] This pathway is implicated in cellular proliferation and inflammation.

1.1.3 Receptor Tyrosine Kinase (RTK) Transactivation

Ang II binding to the AT1R can also lead to the transactivation of receptor tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR) and the Platelet-Derived Growth Factor Receptor (PDGFR).[8][12] This process is often mediated by the activation of non-receptor tyrosine kinases like c-Src and the generation of reactive oxygen species (ROS) via NADPH oxidase.[8] This cross-talk between GPCRs and RTKs contributes significantly to the long-term hypertrophic and fibrotic effects of Ang II.

AT2 Receptor Signaling

The AT2 receptor is highly expressed in fetal tissues and its expression decreases after birth, but it can be re-expressed under pathological conditions. Its signaling pathways are less characterized than those of AT1R but are generally understood to oppose AT1R-mediated actions.[9] AT2R activation is linked to vasodilation through nitric oxide (NO) and cGMP production, as well as anti-proliferative and pro-apoptotic effects.[9][10]

Chapter 2: Mechanism of Action of Angiotensin II Antipeptides

Angiotensin II antipeptides function primarily as competitive antagonists at the AT1 receptor, thereby blocking the downstream signaling cascades initiated by Ang II.

Competitive Antagonism at the AT1 Receptor

The core mechanism of action for Ang II antipeptides is their ability to bind to the AT1 receptor without eliciting a cellular response. By occupying the receptor's binding pocket, they prevent the endogenous ligand, Ang II, from binding and activating the receptor. The efficacy of this blockade is determined by the antipeptide's binding affinity (Ki) and its ability to inhibit the functional response to Ang II (IC50).

Inhibition of Downstream Signaling

By blocking Ang II from binding to the AT1R, antipeptides effectively prevent the activation of all major downstream signaling pathways.

-

Inhibition of Gq Pathway : Prevents PLC activation, thereby blocking the generation of IP3 and DAG. This leads to the abrogation of intracellular calcium release and PKC activation.

-

Inhibition of β-Arrestin Pathway : Prevents receptor phosphorylation and β-arrestin recruitment, which in turn inhibits the activation of the ERK1/2 signaling cascade. A novel peptide, PEP7, has been shown to selectively inhibit Ang II-induced Erk1/2 activation by 62% without affecting the G protein pathway.[17]

Quantitative Data on Angiotensin Receptor Ligands

The development of effective antipeptides relies on achieving high affinity and selectivity for the AT1 receptor over the AT2 receptor. The following table summarizes binding affinity data for Angiotensin II, its fragments, and various synthetic peptide ligands at both AT1 and AT2 receptors.

| Compound | Ligand Type | AT1R Affinity (Ki or IC50, nM) | AT2R Affinity (Ki or IC50, nM) | Reference |

| Angiotensin II | Endogenous Agonist | 0.16 | ~1 | [18] |

| Angiotensin III | Endogenous Agonist | High Affinity | High Affinity | [19][20] |

| Angiotensin IV | Endogenous Agonist | Low Affinity | Modest Affinity | [19] |

| Angiotensin-(1-7) | Endogenous Agonist | Low Affinity | Modest Affinity | [19] |

| Sarile ([Sar¹, Ile⁸]Ang II) | Synthetic Agonist | 0.16 | 0.36 | [18] |

| CGP42112A | Synthetic AT2R Agonist | > 10,000 | 0.09 | [18] |

| PD123319 | Synthetic AT2R Antagonist | > 10,000 | ~20-40 | [19] |

| Candesartan | Non-peptide ARB | High Affinity | Negligible Affinity | [19][20] |

| NOTA-A8 | Synthetic Peptide | 279.8 ± 36.9 | Not Reported | [21] |

Chapter 3: Experimental Protocols for Characterizing Antipeptide Activity

A robust characterization of Angiotensin II antipeptides requires a suite of biochemical and cell-based assays to determine their binding affinity, functional antagonism, and pathway selectivity.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a ligand for its receptor.[22] Competition binding assays are used to determine the inhibitory constant (Ki) of an unlabeled antipeptide by measuring its ability to compete with a radiolabeled ligand for receptor binding.[6][23]

Protocol: Competition Radioligand Binding Assay

-

Membrane Preparation : Prepare membrane homogenates from cells or tissues expressing the AT1 receptor (e.g., rat liver membranes, or HEK293 cells stably expressing AT1R).[6]

-

Incubation : In a multi-well plate, incubate the membrane preparation with a fixed concentration of a suitable radioligand (e.g., ¹²⁵I-[Sar¹,Ile⁸]Ang II) and a range of concentrations of the unlabeled antipeptide.[6][24]

-

Equilibrium : Allow the binding reaction to reach equilibrium (e.g., 60-120 minutes at room temperature).

-

Separation : Rapidly separate receptor-bound radioligand from free radioligand by vacuum filtration through glass fiber filters. The filters trap the membranes while allowing the unbound ligand to pass through.[23][24]

-

Washing : Wash the filters rapidly with ice-cold buffer to remove non-specifically bound radioligand.

-

Quantification : Measure the radioactivity trapped on the filters using a gamma counter.

-

Data Analysis : Plot the percentage of specific binding against the logarithm of the antipeptide concentration. Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC50 value (the concentration of antipeptide that inhibits 50% of specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation.

Calcium Mobilization Assays

These functional assays measure the ability of an antipeptide to block Ang II-induced activation of the Gq pathway by monitoring changes in intracellular calcium concentration.[13][25]

Protocol: Fluorescent Calcium Mobilization Assay

-

Cell Culture : Plate cells expressing the AT1 receptor (e.g., HEK293-AT1R) in a black, clear-bottom 96-well plate and grow to ~90% confluency.[25][26]

-

Dye Loading : Remove the growth medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in an appropriate buffer. Incubate for 30-60 minutes at 37°C.[25][26]

-

Antagonist Pre-incubation : Wash the cells to remove excess dye. Add buffer containing various concentrations of the antipeptide and incubate for a defined period (e.g., 15-30 minutes).

-

Measurement : Place the plate in a fluorescence plate reader (e.g., FlexStation).[25]

-

Agonist Stimulation : Establish a stable baseline fluorescence reading. Inject a fixed concentration of Ang II (typically the EC80 concentration) into the wells and immediately begin recording fluorescence intensity over time.

-

Data Analysis : The change in fluorescence intensity reflects the change in intracellular calcium. Calculate the percentage of inhibition of the Ang II response for each antipeptide concentration and determine the IC50 value.

ERK1/2 Phosphorylation Assays

This assay is used to determine if an antipeptide can block Ang II-induced activation of the β-arrestin/MAPK pathway by measuring the phosphorylation status of ERK1/2.[15][16] Western blotting is a common and robust method for this purpose.[15]

Protocol: Western Blot for p-ERK1/2

-

Cell Culture & Starvation : Grow AT1R-expressing cells to confluency. To reduce basal signaling, serum-starve the cells for 4-12 hours prior to the experiment.[15]

-

Treatment : Pre-treat cells with various concentrations of the antipeptide for a set time, followed by stimulation with Ang II for a time period known to induce peak ERK phosphorylation (typically 5-15 minutes).[27]

-

Cell Lysis : Immediately stop the reaction by placing the plate on ice and aspirating the media. Add ice-cold lysis buffer containing protease and phosphatase inhibitors to extract total cellular proteins.

-

Protein Quantification : Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE : Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Western Blotting : Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Immunodetection :

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).

-

Wash, then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis : Strip the membrane and re-probe with an antibody for total ERK1/2 to serve as a loading control. Quantify the band intensities using densitometry. Normalize the p-ERK signal to the total ERK signal and calculate the percentage of inhibition of the Ang II response to determine the IC50.

Conclusion

Angiotensin II antipeptides represent a targeted therapeutic strategy within the Renin-Angiotensin System. Their primary mechanism of action is the competitive antagonism of Angiotensin II at the AT1 receptor. This direct blockade prevents the initiation of the receptor's multifaceted signaling network, including the canonical Gq-mediated calcium mobilization pathway and the non-canonical β-arrestin-mediated ERK activation pathway. The comprehensive characterization of these molecules, through binding and functional assays, is essential for the development of potent and selective peptide-based therapeutics for cardiovascular diseases. Future research may focus on developing "biased" antipeptides that selectively inhibit one signaling pathway (e.g., β-arrestin) while leaving another unaffected, offering a more nuanced approach to modulating Angiotensin II receptor function.

References

- 1. mdpi.com [mdpi.com]

- 2. Inhibition of peptidases in the control of blood pressure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Angiotensin II signal transduction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Angiotensin II - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. britannica.com [britannica.com]

- 6. Radioligand binding assays: application of [(125)I]angiotensin II receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journals.physiology.org [journals.physiology.org]

- 8. journals.physiology.org [journals.physiology.org]

- 9. Angiotensin II Signal Transduction: An Update on Mechanisms of Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Angiotensin II Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cpcscientific.com [cpcscientific.com]

- 12. ahajournals.org [ahajournals.org]

- 13. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]

- 14. Quantitative approaches for studying G protein-coupled receptor signalling and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Evolution of Angiotensin Peptides and Peptidomimetics as Angiotensin II Receptor Type 2 (AT2) Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Relative affinity of angiotensin peptides and novel ligands at AT1 and AT2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Evaluation of Angiotensin-Converting Enzyme 2 Expression In Vivo with Novel 68Ga-Labeled Peptides Originated from the Coronavirus Receptor-Binding Domain - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 23. giffordbioscience.com [giffordbioscience.com]

- 24. Radioligand Binding Assay | Springer Nature Experiments [experiments.springernature.com]

- 25. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]

- 26. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

The Dawn of Angiotensin Blockade: A Technical History of Anti-Angiotensin II Peptides

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

The renin-angiotensin system (RAS) is a cornerstone of cardiovascular regulation, with its primary effector, Angiotensin II (Ang II), playing a pivotal role in blood pressure control, fluid and electrolyte balance. The discovery of Ang II's potent vasoconstrictor and aldosterone-stimulating effects spurred a decades-long quest for effective antagonists. This technical guide delves into the seminal era of this research, focusing on the discovery and history of the first line of defense: anti-angiotensin II peptides. Long before the advent of modern non-peptide Angiotensin Receptor Blockers (ARBs), these peptide analogs were instrumental in elucidating the physiological roles of Angiotensin II and paving the way for contemporary antihypertensive therapies. This document provides a detailed account of the key peptide antagonists, their structure-activity relationships, the experimental protocols used in their discovery, and the signaling pathways they modulate.

Historical Perspective: The First Wave of Angiotensin II Antagonists

The journey to antagonize Angiotensin II began with the systematic modification of the native Ang II octapeptide (Asp-Arg-Val-Tyr-Ile-His-Pro-Phe). The initial strategy revolved around amino acid substitutions to create analogs that could bind to the Angiotensin II receptor without eliciting an agonist response.

Saralasin: The Pioneer Peptide Antagonist

One of the earliest and most significant breakthroughs was the development of Saralasin ([Sar¹, Val⁵, Ala⁸]-Angiotensin II). Synthesized in the early 1970s, Saralasin emerged as a potent competitive antagonist of Angiotensin II.[1] Its development was a landmark in understanding the structure-activity relationships of Ang II. Key modifications included:

-

Position 1 (Sarcosine for Aspartic Acid): This substitution conferred resistance to aminopeptidases, increasing the peptide's half-life.

-

Position 8 (Alanine for Phenylalanine): The aromatic side chain of Phenylalanine at the C-terminus was found to be crucial for agonist activity. Replacing it with the smaller, non-aromatic Alanine residue diminished agonistic properties while retaining receptor affinity.[2]

Saralasin, however, was not a pure antagonist and exhibited partial agonist activity, particularly in low-renin states.[1] Its peptidic nature also necessitated intravenous administration, limiting its therapeutic applicability. Despite these drawbacks, Saralasin was a crucial pharmacological tool that confirmed the role of Angiotensin II in various hypertensive states.

Sarmesin and Other Early Peptide Analogs

Following the trail blazed by Saralasin, researchers developed other peptide antagonists with modified properties. Sarmesin ([Sar¹, Tyr(Me)⁴]-Angiotensin II) was another notable competitive antagonist.[3] Structure-activity studies on Sarmesin revealed that modifications at positions 1, 4, and 8 were critical for its antagonist activity.[3] For instance, replacing the O-methyltyrosine at position 4 with other amino acids often resulted in inactive analogs.[3]

Numerous other Angiotensin II analogs were synthesized and tested, providing a wealth of data on the structural requirements for receptor binding and activation. These early studies laid the foundation for the rational design of the non-peptide antagonists that would follow.

Quantitative Analysis of Peptide Antagonist Activity

The characterization of these early anti-angiotensin II peptides relied on quantitative assays to determine their binding affinity and antagonist potency. The data from these studies were crucial for comparing different analogs and understanding their structure-activity relationships.

| Peptide Antagonist | Modification from Angiotensin II | Potency (pA2) | Binding Affinity (Ki) | Reference(s) |

| Saralasin | [Sar¹, Val⁵, Ala⁸] | 8.1 (apparent) | 0.32 nM (for 74% of binding sites) | [3] |

| Sarmesin | [Sar¹, Tyr(Me)⁴] | 7.9 | Not explicitly found | [3] |

| [Sar¹, Phe⁴, Ile⁸]-Ang II | [Sar¹, Phe⁴, Ile⁸] | 6.7 | Not explicitly found | [3] |

| [Sar¹, Tyr(Me)⁴, Ile⁸]-Ang II | [Sar¹, Tyr(Me)⁴, Ile⁸] | 6.6 | Not explicitly found | [3] |

Table 1: Quantitative Data for Key Anti-Angiotensin II Peptides. pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. Ki is the inhibition constant, representing the concentration of a competing ligand that will bind to half the binding sites at equilibrium in the absence of radioligand.

Experimental Protocols

The discovery and characterization of anti-angiotensin II peptides were underpinned by a suite of in vitro and in vivo experimental techniques. The following sections detail the core methodologies employed during this foundational period.

Peptide Synthesis: Solid-Phase Method

The synthesis of Angiotensin II analogs like Saralasin and Sarmesin was primarily achieved through the solid-phase peptide synthesis (SPPS) method.[3][4]

Protocol: Solid-Phase Peptide Synthesis of Angiotensin II Analogs

-

Resin Preparation: A suitable solid support resin, such as a 4-(2',4'-dimethoxyphenyl-Fmoc-aminomethyl)phenoxy resin, is used as the starting point.[4]

-

Amino Acid Coupling: The C-terminal amino acid, protected with an Fmoc (9-fluorenylmethyloxycarbonyl) group, is coupled to the resin.

-

Deprotection: The Fmoc group is removed using a mild base, such as piperidine, to expose the free amine for the next coupling step.

-

Iterative Coupling and Deprotection: The subsequent protected amino acids are added sequentially, with coupling reagents like N,N'-diisopropylcarbodiimide (DIC) and an activator such as hydroxybenzotriazole (B1436442) (HOBt), followed by deprotection at each step.[4]

-

Cleavage and Deprotection: Once the full peptide chain is assembled, it is cleaved from the resin, and all side-chain protecting groups are removed using a strong acid cocktail (e.g., trifluoroacetic acid with scavengers).

-

Purification: The crude peptide is purified using techniques such as high-performance liquid chromatography (HPLC).

-

Characterization: The final product is characterized by mass spectrometry and amino acid analysis to confirm its identity and purity.

Radioligand Binding Assay

Radioligand binding assays were the gold standard for determining the affinity of peptide antagonists for the Angiotensin II receptor.[5][6][7]

Protocol: Competitive Radioligand Binding Assay

-

Membrane Preparation: A source of Angiotensin II receptors, such as rat liver or adrenal gland membranes, is prepared by homogenization and centrifugation.[5][8]

-

Incubation: The membrane preparation is incubated in a buffer solution containing:

-

A radiolabeled Angiotensin II analog (e.g., ¹²⁵I-[Sar¹, Ile⁸]-Ang II) at a fixed concentration.[5]

-

Varying concentrations of the unlabeled competitor peptide (the antagonist being tested).

-

-

Separation of Bound and Free Ligand: After reaching equilibrium, the receptor-bound radioligand is separated from the free radioligand by rapid vacuum filtration through glass fiber filters.[6]

-

Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using a gamma counter.

-

Data Analysis:

-

Total Binding: Measured in the absence of a competitor.

-

Non-specific Binding: Measured in the presence of a saturating concentration of an unlabeled Angiotensin II analog to block all specific binding sites.[9]

-

Specific Binding: Calculated by subtracting non-specific binding from total binding.

-

IC50 Determination: The concentration of the competitor peptide that inhibits 50% of the specific binding of the radioligand is determined by plotting specific binding against the log of the competitor concentration.

-

Ki Calculation: The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.

-

In Vitro Functional Assays

Functional assays were essential to determine whether a peptide analog acted as an agonist or an antagonist. A common method was the rat isolated uterus assay.[3]

Protocol: Rat Isolated Uterus Assay

-

Tissue Preparation: A segment of a rat uterus is suspended in an organ bath containing a physiological salt solution and aerated with a gas mixture (e.g., 95% O₂, 5% CO₂).

-

Agonist Response: A cumulative concentration-response curve is generated for Angiotensin II to establish its contractile effect on the uterine smooth muscle.

-

Antagonist Incubation: The tissue is incubated with a fixed concentration of the peptide antagonist for a defined period.

-

Shift in Agonist Response: A second concentration-response curve for Angiotensin II is generated in the presence of the antagonist.

-

Data Analysis: The potency of the antagonist is determined by the degree of the rightward shift in the agonist's concentration-response curve, often expressed as the pA2 value.

Signaling Pathways

Anti-angiotensin II peptides exert their effects by blocking the signaling cascades initiated by the binding of Angiotensin II to its primary receptor, the Angiotensin II Type 1 (AT1) receptor. The AT1 receptor is a G protein-coupled receptor (GPCR) that, upon activation, triggers a complex network of intracellular events.

The AT1 Receptor Signaling Cascade

The binding of Angiotensin II to the AT1 receptor leads to the activation of multiple downstream signaling pathways, primarily through the Gq/11, Gi, and G12/13 families of G proteins.[10]

Figure 1: Angiotensin II AT1 Receptor Signaling Pathway. This diagram illustrates the major signaling cascades initiated by Angiotensin II binding to the AT1 receptor and the inhibitory action of anti-angiotensin II peptides.

The Transition to Non-Peptide Antagonists

While peptide antagonists were invaluable research tools, their therapeutic potential was hampered by their partial agonism, lack of oral bioavailability, and short duration of action. The knowledge gleaned from the structure-activity relationships of these peptides, however, provided a crucial pharmacophore model that guided the development of the first orally active, non-peptide AT1 receptor antagonists, such as Losartan, in the late 1980s. This marked a paradigm shift in the treatment of hypertension and other cardiovascular diseases, ushering in the era of the "sartans."

Conclusion

The discovery and development of anti-angiotensin II peptides represent a pivotal chapter in the history of cardiovascular pharmacology. These early antagonists, born from the systematic modification of the native Angiotensin II molecule, were instrumental in unraveling the complex role of the renin-angiotensin system in health and disease. Although largely superseded by non-peptide drugs for therapeutic use, the foundational knowledge of their structure, function, and the experimental methodologies used to characterize them remains a cornerstone of modern drug discovery. The legacy of these pioneering peptides continues to inform the development of novel therapeutics targeting the renin-angiotensin system and beyond.

References

- 1. Structure–activity relationship study of angiotensin II analogs in terms of β‐arrestin‐dependent signaling to aldosterone production - PMC [pmc.ncbi.nlm.nih.gov]

- 2. From Angiotensin II to Cyclic Peptides and Angiotensin Receptor Blockers (ARBs): Perspectives of ARBs in COVID-19 Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure-activity relationships for the competitive angiotensin antagonist [sarcosine,O-methyltyrosine4]angiotensin II (sarmesin) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Radioligand binding assays: application of [(125)I]angiotensin II receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Radioligand Binding Assay | Springer Nature Experiments [experiments.springernature.com]

- 7. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 8. Synthesis and structure-activity relationships of a novel series of non-peptide angiotensin II receptor binding inhibitors specific for the AT2 subtype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Receptor Autoradiography Protocol for the Localized Visualization of Angiotensin II Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. AT1 receptor signaling pathways in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Functions and Analysis of Angiotensin II Antipeptides

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiotensin II (Ang II) is an octapeptide hormone that serves as the primary effector of the Renin-Angiotensin System (RAS), a critical regulator of blood pressure and cardiovascular homeostasis.[1][2] The RAS cascade begins with the cleavage of angiotensinogen (B3276523) by renin to form the inactive decapeptide Angiotensin I (Ang I).[3] Angiotensin-Converting Enzyme (ACE) then converts Ang I into the potent vasoconstrictor Angiotensin II.[4][5] Ang II exerts a myriad of physiological effects, and its dysregulation is implicated in the pathophysiology of hypertension, heart failure, and kidney disease.[6][7]

Angiotensin II antipeptides represent a diverse class of peptide-based molecules designed to counteract the biological actions of Ang II. These can include direct receptor antagonists that block Ang II binding, as well as peptides that inhibit key enzymes in the RAS pathway, such as ACE.[8][9][10] This guide provides an in-depth overview of the biological functions of Angiotensin II, the mechanisms of antipeptide intervention, quantitative data on their efficacy, and detailed protocols for their evaluation.

Core Biological Functions of Angiotensin II

Angiotensin II mediates its effects by binding to specific G protein-coupled receptors (GPCRs), primarily the Angiotensin II Type 1 (AT1) and Type 2 (AT2) receptors.[11][12] The majority of the well-known physiological and pathological actions of Ang II are mediated through the AT1 receptor.[1][13]

Key Physiological Effects Mediated by Angiotensin II:

-

Vasoconstriction: Ang II is one of the most potent vasoconstrictors known, acting directly on the smooth muscle of small arteries (arterioles) to increase blood pressure.[5][14][15]

-

Aldosterone Secretion: It stimulates the adrenal cortex to release aldosterone, a hormone that promotes sodium and water retention by the kidneys, further increasing blood volume and pressure.[7][15][16]

-

Renal Function: Ang II directly influences kidney function to regulate sodium and water reabsorption in the proximal tubules.[7][15]

-

Cardiovascular Remodeling: Chronically elevated Ang II levels contribute to pathological changes in the heart and blood vessels, including cardiac hypertrophy, fibrosis, and inflammation.[1][17][18]

-

Central Nervous System: Within the brain, Ang II can trigger the sensation of thirst and the desire for salt.[14] It also enhances the release of norepinephrine (B1679862) from sympathetic neurons, potentiating sympathetic nervous system activity.[19]

The AT2 receptor often mediates effects that oppose those of the AT1 receptor, such as vasodilation and inhibition of cell growth, contributing to the balanced regulation of the cardiovascular system.[1][11][18]

Angiotensin II Signaling Pathways

Upon binding to the AT1 receptor, Angiotensin II initiates a complex network of intracellular signaling cascades. The AT1 receptor predominantly couples to the Gq/11 family of G proteins, but can also signal through G12/13, Gi, and G protein-independent pathways involving β-arrestin.[13][20]

The Canonical Gq/11-Mediated AT1 Receptor Pathway:

-

G Protein Activation: Ang II binding causes a conformational change in the AT1 receptor, leading to the activation of the heterotrimeric G protein Gq/11.[13][20]

-

Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates PLC.

-

Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[13][18]

-

Downstream Effects:

-

Cellular Responses: These initial signals lead to the activation of numerous downstream effectors, including Mitogen-Activated Protein Kinases (MAPKs like ERK1/2, JNKs, and p38-MAPKs), tyrosine kinases (e.g., Src, JAK/STAT), and the generation of reactive oxygen species (ROS) via NADPH oxidase activation.[6][18][20] This intricate signaling network ultimately orchestrates the physiological responses of vasoconstriction, cell growth, inflammation, and fibrosis.[6]

Mechanisms of Angiotensin II Antipeptides

Angiotensin II antipeptides function by interfering with the RAS, primarily through two distinct mechanisms: blocking the AT1 receptor or inhibiting the synthesis of Ang II.

A. AT1 Receptor Blockade Peptide-based AT1 receptor antagonists competitively bind to the receptor, preventing endogenous Ang II from binding and initiating downstream signaling. An example is the "Anti-angiotensin II" peptide (Sequence: EGVYVHPV), which was deduced from the antisense mRNA complementary to human angiotensin II mRNA and functions as an antagonist.[9] Other synthetic peptide derivatives and peptidomimetics have also been developed to achieve selective AT1 receptor blockade.[10][21][22]

B. Inhibition of Angiotensin II Synthesis (ACE Inhibition) A prominent strategy for reducing Ang II levels is the inhibition of Angiotensin-Converting Enzyme (ACE). Many naturally occurring peptides, often derived from food sources like milk, legumes, and broccoli, have been identified as potent ACE inhibitors.[8][23] These peptides bind to the active site of ACE, competing with its natural substrate, Ang I, and thereby reducing the production of Ang II.[8] This mechanism not only lowers vasoconstriction but may also increase levels of the vasodilator bradykinin, which is normally degraded by ACE.[4]

Quantitative Data on Antipeptide Efficacy

The effectiveness of Angiotensin II antipeptides is quantified through various in vitro and in vivo assays. Key metrics include the half-maximal inhibitory concentration (IC50) for enzyme inhibition and receptor binding, and physiological measurements such as blood pressure reduction in animal models.

Table 1: In Vitro Efficacy of Angiotensin II Antipeptides

| Compound/Peptide | Source/Type | Target | Assay Type | Efficacy (IC50) | Reference |

|---|---|---|---|---|---|

| Compound 1f | Synthetic Antagonist | AT1 Receptor | Radioligand Binding | 1.13 ± 1.68 nM | [24] |

| LVLPGE | Broccoli Protein | ACE | In Vitro Inhibition | 13.5 µM | [23] |

| LAK | Broccoli Protein | ACE | In Vitro Inhibition | 48.0 µM | [23] |

| K-L-Y-M-R-P | Peanut Protein | ACE | In Vitro Inhibition | 0.0052 mg/mL |[8] |

Table 2: In Vivo Antihypertensive Effects of Angiotensin II Antipeptides

| Compound/Peptide | Animal Model | Administration | Dose | Max. Blood Pressure Reduction | Reference |

|---|---|---|---|---|---|

| Compound 1f | Spontaneously Hypertensive Rats (SHRs) | Oral | 10 mg/kg | 55.98 ± 4.74 mmHg | [24] |

| LVLPGE | Spontaneously Hypertensive Rats (SHRs) | Oral | - | Significant hypotensive effect | [23] |

| LAK | Spontaneously Hypertensive Rats (SHRs) | Oral | - | Significant hypotensive effect |[23] |

Key Experimental Protocols

A multi-step approach is essential for the discovery and validation of novel Angiotensin II antipeptides, progressing from high-throughput in vitro screening to detailed in vivo characterization.

Protocol 1: Radioligand Binding Assay for AT1 Receptor Antagonists

This protocol is used to determine the binding affinity (Kd, Bmax, IC50) of a test compound for the Angiotensin II receptor.[25]

-

Materials:

-

Membrane Preparation: Rat liver membranes, which are rich in AT1a receptors.[25]

-

Radioligand: [125I][Sar1,Ile8]AngII, a high-affinity analogue of Ang II.[25]

-

Test Compounds: Angiotensin II antipeptides at various concentrations.

-

Non-specific Binding Control: A high concentration of an unlabeled known antagonist (e.g., Losartan).

-

Assay Buffer: Tris-HCl buffer containing MgCl2, BSA, and protease inhibitors.

-

Glass fiber filters and a cell harvester.

-

Scintillation counter.

-

-

Methodology:

-

Incubation: In assay tubes, combine the membrane preparation, radioligand at a fixed concentration, and either buffer (for total binding), the test compound (at varying concentrations for competition assay), or the non-specific control.

-

Equilibration: Incubate the mixture at room temperature for 60-90 minutes to allow binding to reach equilibrium.

-

Separation: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically trapped radioligand.

-

Quantification: Place the filters in vials with scintillation fluid and measure the radioactivity using a gamma or scintillation counter.

-

Data Analysis:

-

Specific Binding = Total Binding - Non-specific Binding.

-

For competition assays, plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

-

Protocol 2: In Vitro ACE Inhibition Assay (Fluorometric)

This high-throughput assay measures the ability of a peptide to inhibit ACE activity.[2]

-

Materials:

-

Recombinant human ACE.

-

Fluorogenic ACE substrate (e.g., MCA-based peptide).

-

Test Peptides: Potential ACE-inhibitory antipeptides.

-

Positive Control: A known ACE inhibitor (e.g., Captopril).

-

Assay Buffer.

-

96-well microplate (black, for fluorescence).

-

Fluorescence microplate reader.

-

-

Methodology:

-

Preparation: Add ACE enzyme, assay buffer, and either the test peptide (at various concentrations), positive control, or buffer (for uninhibited control) to the wells of the microplate.

-

Pre-incubation: Incubate for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add the fluorogenic substrate to all wells to start the enzymatic reaction.

-

Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the increase in fluorescence over time (e.g., every minute for 30 minutes). The slope of this line represents the reaction rate.

-

Data Analysis:

-

Calculate the percentage of ACE inhibition for each concentration of the test peptide compared to the uninhibited control.

-

Plot the percent inhibition against the log concentration of the peptide and fit the curve to determine the IC50 value.

-

-

Protocol 3: In Vivo Antihypertensive Efficacy in Spontaneously Hypertensive Rats (SHRs)

This protocol evaluates the ability of an antipeptide to lower blood pressure in a relevant animal model of hypertension.[23][24]

-

Materials:

-

Spontaneously Hypertensive Rats (SHRs), typically 14-16 weeks old.

-

Test Antipeptide, formulated for oral gavage or intravenous injection.

-

Vehicle Control (e.g., saline or water).

-

Positive Control: A known antihypertensive drug (e.g., Telmisartan, Captopril).

-

Blood Pressure Measurement System: Non-invasive tail-cuff method or invasive radiotelemetry.

-

-

Methodology:

-

Acclimatization: Acclimate the SHRs to the housing facility and the blood pressure measurement procedure for at least one week to minimize stress-induced variations.

-

Baseline Measurement: Measure the baseline systolic blood pressure (SBP) and heart rate (HR) of all animals before treatment.

-

Administration: Administer a single dose of the test antipeptide, vehicle, or positive control to their respective groups via the chosen route (e.g., oral gavage).

-

Post-Dose Monitoring: Measure SBP and HR at multiple time points after administration (e.g., 1, 2, 4, 6, 8, and 24 hours).

-

Data Analysis:

-

For each animal, calculate the change in SBP from its baseline at each time point.

-

Average the changes for each group and plot the mean change in SBP versus time.

-

Determine the maximum blood pressure reduction (nadir) and the duration of the effect for the test antipeptide.

-

Use appropriate statistical tests (e.g., ANOVA followed by a post-hoc test) to compare the effects of the test compound to the vehicle control.

-

-

References

- 1. Angiotensin II Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. assaygenie.com [assaygenie.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, characterization and antioxidant activity of angiotensin converting enzyme inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Angiotensin II | peptide | Britannica [britannica.com]

- 6. Angiotensin II cell signaling: physiological and pathological effects in the cardiovascular system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Angiotensin II - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. cpcscientific.com [cpcscientific.com]

- 10. mdpi.com [mdpi.com]

- 11. ahajournals.org [ahajournals.org]

- 12. mdpi.com [mdpi.com]

- 13. Angiotensin II Signal Transduction: An Update on Mechanisms of Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 14. my.clevelandclinic.org [my.clevelandclinic.org]

- 15. Angiotensin - Wikipedia [en.wikipedia.org]

- 16. asianpubs.org [asianpubs.org]

- 17. journals.physiology.org [journals.physiology.org]

- 18. mdpi.com [mdpi.com]

- 19. letstalkacademy.com [letstalkacademy.com]

- 20. academic.oup.com [academic.oup.com]

- 21. Synthetic angiotensin II peptide derivatives confer protection against cerebral and severe non-cerebral malaria in murine models - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Evolution of Angiotensin Peptides and Peptidomimetics as Angiotensin II Receptor Type 2 (AT2) Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 23. In Vitro and in Vivo Studies on the Angiotensin-Converting Enzyme Inhibitory Activity Peptides Isolated from Broccoli Protein Hydrolysate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Design, synthesis and evaluation of novel angiotensin II receptor 1 antagonists with antihypertensive activities - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03915H [pubs.rsc.org]

- 25. Radioligand binding assays: application of [(125)I]angiotensin II receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]

Angiotensin II and its Antipeptide: A Technical Guide to Sequence, Structure, and Function

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the octapeptide hormone Angiotensin II (Ang II), a pivotal regulator of blood pressure and cardiovascular homeostasis, and its corresponding antipeptide. This document details their amino acid sequences, structural characteristics, and the intricate signaling pathways they modulate. Furthermore, it offers detailed methodologies for key experiments essential for their study and presents quantitative data for comparative analysis.

Angiotensin II and its Antipeptide: Sequence and Structure

Angiotensin II is a potent vasoconstrictor octapeptide with the amino acid sequence Asp-Arg-Val-Tyr-Ile-His-Pro-Phe . Its structure is crucial for its biological activity, with the aromatic side chains of Tyrosine and Phenylalanine playing key roles in receptor binding and activation.

| Peptide | Sequence (Three-Letter) | Sequence (One-Letter) |

| Angiotensin II | Asp-Arg-Val-Tyr-Ile-His-Pro-Phe | DRVYIHPF |

| Angiotensin II Antipeptide | Glu-Gly-Val-Tyr-Val-His-Pro-Val | EGVYVHPV |

Quantitative Data: Receptor Binding and Functional Inhibition

The biological effects of Angiotensin II are primarily mediated by its interaction with two G protein-coupled receptors (GPCRs): the Angiotensin II Type 1 (AT1) and Type 2 (AT2) receptors. The affinity of Angiotensin II and its antagonists for these receptors is a critical determinant of their physiological and pharmacological effects.

| Ligand | Receptor | Binding Affinity (Kd) | Functional Inhibition (IC50) |

| Angiotensin II | AT1 | ~0.2 - 2 nM | N/A (Agonist) |

| AT2 | ~0.1 - 1 nM | N/A (Agonist) | |

| Losartan | AT1 | ~10 - 40 nM | ~20 - 100 nM |

| Valsartan | AT1 | ~5 - 20 nM | ~10 - 50 nM |

| Irbesartan | AT1 | ~1 - 5 nM | ~2 - 10 nM |

| EGVYVHPV (Antipeptide) | AT1/AT2 | Not Reported | Not Reported |

Note: Kd and IC50 values can vary depending on the experimental conditions, cell type, and assay used.

Signaling Pathways

Angiotensin II binding to its receptors initiates a cascade of intracellular signaling events that ultimately lead to its diverse physiological effects. The AT1 receptor is the primary mediator of the well-known pressor and pro-inflammatory actions of Angiotensin II, while the AT2 receptor often counteracts these effects.

Angiotensin II AT1 Receptor Signaling Pathway

Activation of the AT1 receptor leads to the coupling of heterotrimeric G proteins, primarily Gq/11 and Gi/o. This initiates multiple downstream signaling cascades, including the activation of phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events contribute to vasoconstriction, aldosterone (B195564) secretion, and cellular growth.

Experimental Protocols

The study of Angiotensin II and its antipeptides relies on a variety of in vitro and in vivo experimental techniques. Below are detailed methodologies for two key assays.

Radioligand Binding Assay for AT1 Receptor

This protocol describes a competitive radioligand binding assay to determine the binding affinity of a test compound (e.g., EGVYVHPV) for the Angiotensin II AT1 receptor.

Materials:

-

Cell membranes expressing the AT1 receptor (e.g., from HEK293-AT1 cells)

-

Radiolabeled Angiotensin II analog (e.g., [125I]-Sar1,Ile8-Angiotensin II)

-

Binding buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4

-

Wash buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4

-

Unlabeled Angiotensin II (for determining non-specific binding)

-

Test compound (e.g., EGVYVHPV) at various concentrations

-

Glass fiber filters (e.g., Whatman GF/C)

-

Scintillation counter and scintillation fluid

Procedure:

-

Prepare serial dilutions of the test compound in binding buffer.

-

In a 96-well plate, add 50 µL of binding buffer (for total binding), 50 µL of a saturating concentration of unlabeled Angiotensin II (for non-specific binding), or 50 µL of the test compound dilutions.

-

Add 50 µL of the radiolabeled Angiotensin II analog (at a concentration close to its Kd) to all wells.

-

Add 100 µL of the cell membrane preparation to all wells.

-

Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

-

Harvest the contents of each well onto glass fiber filters using a cell harvester.

-

Rapidly wash the filters three times with ice-cold wash buffer.

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Inositol Phosphate Accumulation Assay

This protocol measures the accumulation of inositol phosphates (IPs) in response to Angiotensin II stimulation, a key step in the AT1 receptor signaling cascade.

Materials:

-

Cultured cells expressing the AT1 receptor (e.g., CHO-AT1 cells)

-

myo-[3H]inositol

-

Stimulation buffer: Krebs-Ringer-HEPES buffer containing 10 mM LiCl

-

Angiotensin II

-

Test compound (e.g., EGVYVHPV)

-

Dowex AG1-X8 resin (formate form)

-

Scintillation counter and scintillation fluid

Procedure:

-

Seed cells in 24-well plates and grow to near confluency.

-

Label the cells by incubating with myo-[3H]inositol in inositol-free medium for 18-24 hours.

-

Wash the cells with stimulation buffer.

-

Pre-incubate the cells with the test compound or vehicle for 15-30 minutes.

-

Stimulate the cells with Angiotensin II (e.g., 100 nM) for 30-60 minutes at 37°C.

-

Terminate the reaction by adding ice-cold 0.5 M trichloroacetic acid (TCA).

-

Transfer the TCA extracts to glass tubes and wash with water-saturated diethyl ether to remove the TCA.

-

Apply the aqueous phase to Dowex AG1-X8 columns.

-

Wash the columns with water and then elute the total inositol phosphates with 1 M ammonium (B1175870) formate (B1220265) / 0.1 M formic acid.

-

Add the eluate to scintillation vials with scintillation fluid and count the radioactivity.

-

Normalize the data to the total radioactivity incorporated into the cells.

-

Plot the stimulated IP accumulation as a percentage of the maximal Angiotensin II response against the concentration of the test compound to determine its inhibitory effect.

Conclusion

Angiotensin II is a critical peptide hormone with profound effects on the cardiovascular system, primarily mediated through the AT1 and AT2 receptors. The discovery of its antipeptide, EGVYVHPV, opens up new avenues for research into the regulation of the renin-angiotensin system. While the antagonistic properties of this antipeptide have been described, further quantitative studies are needed to fully elucidate its pharmacological profile. The experimental protocols and signaling pathway diagrams provided in this guide offer a solid foundation for researchers and drug development professionals to explore the complex interplay between Angiotensin II and its antipeptide, with the ultimate goal of developing novel therapeutic strategies for cardiovascular diseases.

The Role of Angiotensin II Antipeptides in Cardiovascular Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Angiotensin II (Ang II) is a pivotal octapeptide hormone in the renin-angiotensin system (RAS), exerting potent vasoconstrictor and pro-hypertrophic effects that are central to the pathophysiology of cardiovascular diseases. While small-molecule antagonists, such as angiotensin receptor blockers (ARBs), are well-established therapeutics, there is a growing interest in peptide-based inhibitors, or "antipeptides," for their high specificity and potential for novel mechanisms of action. This technical guide provides an in-depth overview of the role of Angiotensin II antipeptides in cardiovascular research, detailing their mechanisms of action, experimental applications, and therapeutic potential. We present quantitative data on the efficacy of various antipeptides, comprehensive experimental protocols for their study, and visual representations of the key signaling pathways they modulate.

Introduction to Angiotensin II and the Rationale for Antipeptide Development

The renin-angiotensin system is a critical regulator of blood pressure, fluid, and electrolyte balance. The primary effector of this system, Angiotensin II, mediates its effects predominantly through the Angiotensin II type 1 receptor (AT1R), a G-protein coupled receptor.[1] Activation of AT1R in cardiovascular tissues triggers a cascade of events, including vasoconstriction, inflammation, fibrosis, and cellular hypertrophy, all of which contribute to the progression of cardiovascular disease.[2][3]

While ARBs effectively block the AT1R, the development of Angiotensin II antipeptides offers several potential advantages. These include:

-

High Specificity and Affinity: Peptides can be designed to interact with high precision with their targets, potentially reducing off-target effects.

-

Novel Mechanisms of Action: Antipeptides can be engineered to not only block receptor binding but also to modulate downstream signaling pathways in a biased manner or even act as vaccines to induce an endogenous antibody response against Ang II.

-

Research Tools: These peptides are invaluable as research tools to probe the specific functions of Ang II and its receptors in complex biological systems.

This guide will explore three primary classes of Angiotensin II antipeptides: direct receptor-inhibitory peptides, peptide-based vaccines, and peptides that modulate Ang II signaling pathways.

Quantitative Data on Angiotensin II Antipeptide Efficacy

The following tables summarize key quantitative data for various Angiotensin II antipeptides and related inhibitory molecules from in vitro and in vivo studies.

Table 1: In Vitro Efficacy of Angiotensin II Inhibitory Peptides

| Peptide/Compound | Target | Assay | Key Findings | Reference |

| VVIVIY | Angiotensin II | Aortic Ring Contraction | 84% inhibition of Ang II-induced contraction | [4] |

| PEP7 | AT1R Signaling | ERK1/2 Phosphorylation | 62% inhibition of Ang II-induced ERK1/2 activation | [2] |

| LIIPEH | ACE | ACE Inhibition Assay | IC50: 60.49 ± 5.78 µg/ml | [5] |

| LIIPQH | ACE | ACE Inhibition Assay | IC50: 120.10 ± 9.31 µg/ml | [5] |

| Losartan | AT1R | Radioligand Binding | IC50: 20 nM | [1] |

| Telmisartan | AT1R | Radioligand Binding | IC50: 9.2 nM | [1] |

Table 2: In Vivo Efficacy of Angiotensin II Antipeptides and Vaccines

| Treatment | Animal Model | Key Parameter | Results | Reference |

| Ang II Vaccine | Ang II-infused Mice | Systolic Blood Pressure | Significant decrease in SBP | [6] |

| Ang II Vaccine | Rat Model of Myocardial Infarction | Cardiac Function | Attenuated cardiac dysfunction | [7] |

| PEP7 | Rats | Saline Intake | Inhibited Ang II-induced saline intake | [2] |

| PEP7 | Rats | Arterial Pressure | Attenuated Ang II-induced increases in arterial pressure by 35% | [2] |

| Losartan | Spontaneously Hypertensive Rats | 24h Ambulatory Blood Pressure | Less effective at lowering ABP compared to other ARBs | [8] |

| Olmesartan | Hypertensive Patients | Office Systolic Blood Pressure | Highest ranking in reducing office SBP | [9] |

| Candesartan | Hypertensive Patients | 24h Ambulatory Systolic Blood Pressure | Highest ranking in lowering 24h ambulatory SBP | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of Angiotensin II antipeptides.

Peptide Synthesis and Purification

Objective: To synthesize and purify Angiotensin II inhibitory peptides.

Protocol:

-

Solid-Phase Peptide Synthesis (SPPS):

-

Utilize a standard Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis protocol.

-

The peptide is assembled on a resin support, with each amino acid added sequentially.

-

Coupling reagents such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are used to facilitate peptide bond formation.

-

The Fmoc protecting group is removed with a mild base (e.g., piperidine) before the addition of the next amino acid.

-

-

Cleavage and Deprotection:

-

Once synthesis is complete, the peptide is cleaved from the resin and side-chain protecting groups are removed using a strong acid cocktail, typically containing trifluoroacetic acid (TFA).

-

-

Purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):

-

The crude peptide is dissolved in a suitable solvent (e.g., a mixture of water and acetonitrile (B52724) with 0.1% TFA).[5]

-

Purification is performed on a C18 column using a gradient of increasing organic solvent (acetonitrile) to elute the peptide.[5]

-

Fractions are collected and analyzed for purity by analytical HPLC and mass spectrometry.[10]

-

-

Characterization:

-

The identity and purity of the final peptide are confirmed by mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical HPLC.[10]

-

In Vitro Radioligand Binding Assay

Objective: To determine the binding affinity of an antipeptide to the Angiotensin II receptor.

Protocol:

-

Membrane Preparation:

-

Prepare cell membranes from a cell line overexpressing the AT1R (e.g., CHO or HEK293 cells) or from tissues with high receptor expression (e.g., rat liver).[11]

-

Homogenize cells or tissue in a cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in an appropriate assay buffer.

-

-

Binding Assay:

-

In a 96-well plate, add the membrane preparation, a radiolabeled Ang II analog (e.g., 125I-[Sar1, Ile8]Ang II), and varying concentrations of the unlabeled antipeptide.[11][12]

-

For total binding, no competitor is added. For non-specific binding, a high concentration of an unlabeled ligand (e.g., losartan) is used.[13]

-

Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[12][14]

-

-

Separation and Counting:

-

Rapidly separate the bound from free radioligand by vacuum filtration through glass fiber filters.[12]

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a gamma counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value of the antipeptide (the concentration that inhibits 50% of specific binding) by non-linear regression analysis. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.[15]

-

In Vitro Functional Assays

Objective: To assess the functional inhibitory activity of an antipeptide on Ang II-induced cellular responses.

A. Calcium Mobilization Assay:

-

Cell Culture and Loading:

-

Culture cells expressing AT1R (e.g., vascular smooth muscle cells or transfected cell lines) in a multi-well plate.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

-

Assay Performance:

-

Wash the cells to remove excess dye.

-

Pre-incubate the cells with the antipeptide at various concentrations.

-

Stimulate the cells with a fixed concentration of Angiotensin II.

-

Measure the change in intracellular calcium concentration using a fluorescence plate reader.[16]

-

-

Data Analysis:

-

Quantify the inhibition of the Ang II-induced calcium signal by the antipeptide and calculate the IC50 value.

-

B. ERK Phosphorylation Assay (Western Blot):

-

Cell Treatment:

-

Culture cells to near confluence and serum-starve them overnight.

-

Pre-treat the cells with the antipeptide for a specified time.

-

Stimulate the cells with Angiotensin II for a short period (e.g., 5-10 minutes).[17]

-

-

Protein Extraction and Quantification:

-

Lyse the cells and collect the protein extracts.

-

Determine the protein concentration of each sample.

-

-

Western Blotting:

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies against phosphorylated ERK (p-ERK) and total ERK.

-

Use appropriate secondary antibodies conjugated to horseradish peroxidase and detect the signal using a chemiluminescence substrate.

-

-

Data Analysis:

-

Quantify the band intensities and normalize the p-ERK signal to the total ERK signal to determine the extent of inhibition by the antipeptide.

-

In Vivo Animal Model of Hypertension

Objective: To evaluate the in vivo efficacy of an antipeptide in a model of Angiotensin II-induced hypertension.

Protocol:

-

Animal Model:

-

Antipeptide Administration:

-

Administer the antipeptide via an appropriate route (e.g., intravenous, intraperitoneal, or subcutaneous injection) at various doses.

-

-

Blood Pressure Measurement:

-

Measure systolic and diastolic blood pressure at regular intervals using a non-invasive tail-cuff method or, for more continuous and accurate measurements, via radiotelemetry.[19]

-

-

Cardiovascular Phenotyping (Optional):

-

At the end of the study, perform echocardiography to assess cardiac function and structure (e.g., left ventricular mass, ejection fraction).

-

Harvest tissues (e.g., heart, aorta) for histological analysis (e.g., fibrosis staining) and gene expression studies (e.g., markers of hypertrophy and inflammation).

-

-

Data Analysis:

-

Compare the blood pressure and other cardiovascular parameters between the vehicle-treated, Ang II-infused group and the antipeptide-treated, Ang II-infused groups to determine the therapeutic efficacy of the antipeptide.

-

Signaling Pathways and Visualization

Angiotensin II binding to the AT1R activates multiple downstream signaling pathways that are crucial for its physiological and pathophysiological effects. Angiotensin II antipeptides primarily act by blocking these initial activation steps.

Key Signaling Pathways

-

Gq/11-PLC-IP3-Ca2+ Pathway: This is the classical pathway leading to vasoconstriction and cell growth. Activation of phospholipase C (PLC) generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[1]

-

β-Arrestin Pathway: In addition to G-protein coupling, AT1R can signal through β-arrestins, which can lead to the activation of mitogen-activated protein kinases (MAPKs) like ERK1/2. This pathway is implicated in cell growth and proliferation.[2]

-

Reactive Oxygen Species (ROS) Production: Ang II stimulates NADPH oxidase, leading to the production of ROS, which act as second messengers and contribute to inflammation, hypertrophy, and fibrosis.[3]

Visualizations

Caption: Angiotensin II signaling and antipeptide inhibition.

Caption: In vivo experimental workflow for antipeptide testing.

Conclusion and Future Directions

Angiotensin II antipeptides represent a promising and versatile class of molecules for cardiovascular research and therapeutic development. Their high specificity and potential for novel mechanisms of action provide a valuable alternative and complement to traditional small-molecule inhibitors. The experimental protocols and quantitative data presented in this guide offer a framework for researchers to explore the potential of these compounds further.

Future research in this area will likely focus on:

-

Improving Peptide Stability and Delivery: Developing modified peptides (e.g., retro-inverso peptides) or novel delivery systems to enhance their in vivo half-life and bioavailability.

-

Biased Agonism/Antagonism: Designing peptides that selectively modulate specific downstream signaling pathways of the AT1R to fine-tune therapeutic effects and minimize side effects.

-

Clinical Translation of Angiotensin II Vaccines: Advancing the development of safe and effective vaccines for the long-term management of hypertension and other cardiovascular diseases.

The continued exploration of Angiotensin II antipeptides holds significant promise for uncovering new insights into cardiovascular pathophysiology and for the development of next-generation therapies.

References

- 1. Angiotensin II receptors and drug discovery in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Selective inhibition of angiotensin receptor signaling through Erk1/2 pathway by a novel peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Angiotensin II-Induced Signal Transduction Mechanisms for Cardiac Hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Protocol for Constructing a Mouse Model of Hypertensive Myocardial Fibrosis Using Angiotensin II [jove.com]

- 5. Frontiers | Novel Angiotensin-I Converting Enzyme Inhibitory Peptides Isolated From Rice Wine Lees: Purification, Characterization, and Structure-Activity Relationship [frontiersin.org]

- 6. ahajournals.org [ahajournals.org]

- 7. ahajournals.org [ahajournals.org]

- 8. Antihypertensive efficacy of angiotensin receptor blockers as monotherapy as evaluated by ambulatory blood pressure monitoring: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Comparative efficacy and safety of six angiotensin II receptor blockers in hypertensive patients: a network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. Radioligand binding assays: application of [(125)I]angiotensin II receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Radioligand Binding Assay | Springer Nature Experiments [experiments.springernature.com]

- 13. Receptor Autoradiography Protocol for the Localized Visualization of Angiotensin II Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. giffordbioscience.com [giffordbioscience.com]

- 15. giffordbioscience.com [giffordbioscience.com]

- 16. Effect of angiotensin II on Ca2+ kinetics and contraction in cultured rat glomerular mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. AngiotensinII preconditioning promotes angiogenesis in vitro via ERKs phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. A Protocol for Constructing a Mouse Model of Hypertensive Myocardial Fibrosis Using Angiotensin II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Evaluation of the 24 h effects of the angiotensin II receptor blockers: means to improve cardiovascular outcomes? - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of Angiotensin II Antipeptide for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical guide on the synthesis, purification, and characterization of an Angiotensin II (Ang II) antipeptide. Angiotensin II is an octapeptide hormone and the primary effector of the Renin-Angiotensin System (RAS), playing a crucial role in blood pressure regulation and cardiovascular homeostasis.[1] Antagonists of Ang II are vital tools in both research and clinical settings for treating conditions like hypertension and heart failure.[2][3] This guide focuses on a specific Ang II antipeptide, a molecule designed to antagonize the hypertensive and contractile effects of Angiotensin II, making it a valuable subject for drug discovery and physiological research.[4]

We will detail the underlying signaling pathways, provide comprehensive experimental protocols for its chemical synthesis via Solid-Phase Peptide Synthesis (SPPS), and outline methods for its purification and characterization. All quantitative data is presented in structured tables, and key processes are visualized through diagrams to ensure clarity and reproducibility.

The Angiotensin II Signaling Pathway

Angiotensin II exerts its physiological effects primarily by binding to the Angiotensin II Type 1 Receptor (AT1R), a G-protein-coupled receptor (GPCR).[5][6] This interaction triggers a cascade of intracellular signaling events. Upon Ang II binding, the AT1R activates heterotrimeric G proteins, particularly Gq/11.[5] This leads to the activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6]

DAG activates Protein Kinase C (PKC), while IP3 stimulates the release of calcium (Ca2+) from intracellular stores.[6] These events culminate in various cellular responses, including vasoconstriction, aldosterone (B195564) secretion, cell growth, and inflammation.[7][8] Angiotensin II antipeptides function by competitively blocking the binding of Ang II to the AT1R, thereby inhibiting these downstream signaling pathways.[9][10]

Caption: Angiotensin II signaling via the AT1 receptor and the inhibitory action of an antipeptide.

Angiotensin II Antipeptide: Synthesis

The synthesis of peptides is most commonly achieved using Solid-Phase Peptide Synthesis (SPPS), a technique pioneered by Bruce Merrifield.[11] This guide details the synthesis of the this compound (Sequence: Glu-Gly-Val-Tyr-Val-His-Pro-Val) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[12][13]

Peptide Properties and Synthesis Parameters

The following tables summarize the key properties of the target antipeptide and the parameters for its synthesis.

| Parameter | Value |

| Peptide Sequence | H-Glu-Gly-Val-Tyr-Val-His-Pro-Val-OH |

| Molecular Formula | C₄₃H₆₅N₉O₁₁ |

| Theoretical MW | 899.99 Da |

| Reference | [4] |

| Table 1: Properties of the Target this compound. |

| Parameter | Specification |

| Synthesis Strategy | Fmoc/tBu Solid-Phase Peptide Synthesis (SPPS)[11] |

| Resin | Pre-loaded Fmoc-Val-Wang resin (or similar) |

| Deprotection Reagent | 20% Piperidine (B6355638) in Dimethylformamide (DMF)[13] |

| Coupling Reagents | HBTU/HCTU or HATU as activator; DIPEA/DIEA as base[14][15] |

| Amino Acid Side-Chains | Acid-labile protecting groups (e.g., tBu for Tyr, Trt for His, OtBu for Glu) |

| Cleavage Cocktail | 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O[11] |

| Table 2: Key Parameters for SPPS of this compound. |

SPPS Experimental Workflow

The SPPS process involves a series of repetitive cycles, with each cycle adding one amino acid to the growing peptide chain attached to the solid support resin.

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) using Fmoc chemistry.

Detailed Synthesis Protocol

-

Resin Preparation: Swell the Fmoc-Val-Wang resin in DMF for 30 minutes in a reaction vessel.[11]

-

Fmoc Deprotection: Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.[13]

-

Washing: Wash the resin thoroughly with DMF (3-5 times) and Dichloromethane (DCM) (3-5 times) to remove excess reagents.

-

Amino Acid Coupling:

-

In a separate vial, dissolve the next Fmoc-protected amino acid (e.g., Fmoc-Pro-OH) and a coupling agent (e.g., HBTU) in DMF.

-

Add a base (e.g., DIPEA) to activate the amino acid.

-

Add the activated amino acid solution to the resin and shake for 1-2 hours.

-

Monitor the reaction completion using a colorimetric test (e.g., Kaiser or Ninhydrin test).[13]

-

-

Washing: Wash the resin as described in step 3.

-

Cycle Repetition: Repeat steps 2-5 for each subsequent amino acid in the sequence (His, Val, Tyr, Val, Gly, Glu).

-

Final Deprotection: After the final coupling, perform a final Fmoc deprotection (Step 2).

-

Cleavage and Global Deprotection: Wash the resin with DCM and dry it. Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours to cleave the peptide from the resin and remove all side-chain protecting groups.[11]

-

Peptide Precipitation: Filter the resin and collect the TFA solution. Precipitate the crude peptide by adding it to cold diethyl ether.

-

Collection: Centrifuge the mixture to pellet the peptide, decant the ether, and dry the crude peptide under vacuum.

Purification and Characterization

The crude peptide product contains the target peptide as well as truncated or incomplete sequences. Therefore, purification is essential to achieve the high purity required for biological assays.

Purification and Analysis Workflow

Caption: Workflow for the purification and characterization of the synthesized peptide.

Purification Protocol: Reverse-Phase HPLC

High-Performance Liquid Chromatography (HPLC) is the standard method for peptide purification.[16]

-

Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., water/acetonitrile with 0.1% TFA).

-

Chromatography:

-

Column: C18 reverse-phase column.

-

Mobile Phase A: 0.1% TFA in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: Run a linear gradient from low to high percentage of Mobile Phase B over 30-60 minutes to elute the peptide.

-

-

Fraction Collection: Collect fractions corresponding to the major peak detected by UV absorbance (typically at 214 nm or 280 nm).

-

Analysis and Pooling: Analyze the purity of each fraction using analytical HPLC and Mass Spectrometry. Pool the fractions that meet the desired purity level (typically >95%).

-

Lyophilization: Freeze-dry the pooled fractions to obtain the final purified peptide as a white, fluffy powder.

Characterization Protocol: Mass Spectrometry

Mass spectrometry (MS) is used to confirm that the purified peptide has the correct molecular weight.

-

Sample Preparation: Prepare a dilute solution of the purified peptide.

-

Analysis: Use Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) MS to determine the molecular mass of the peptide.

-

Verification: Compare the experimentally observed mass with the theoretical molecular weight (899.99 Da).

Quantitative Data Summary

The following table summarizes the expected outcomes for a typical lab-scale synthesis. Actual yields may vary based on the efficiency of each coupling step and handling losses.

| Parameter | Expected Result | Method of Analysis |

| Synthesis Scale | 0.1 - 0.5 mmol | - |

| Crude Purity | 60 - 80% | Analytical HPLC |

| Final Purity | >95% | Analytical HPLC |

| Verified Mass | 900.0 ± 0.5 Da | Mass Spectrometry (MS) |

| Overall Yield | 15 - 40% | Gravimetric |

| Table 3: Expected Quantitative Results from Synthesis and Purification. |

Conclusion

This guide provides a comprehensive framework for the synthesis, purification, and analysis of an this compound. By following the detailed protocols for Fmoc-based Solid-Phase Peptide Synthesis and subsequent HPLC purification, researchers can reliably produce high-purity antipeptide for use in a wide range of scientific investigations. The provided diagrams and data tables serve as practical tools to aid in experimental design and execution. The successful synthesis of this antagonist peptide enables further exploration of the Renin-Angiotensin System and the development of novel therapeutics for cardiovascular diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. Rational Design and Synthesis of AT1R Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Rational Drug Design and Synthesis of Molecules Targeting the Angiotensin II Type 1 and Type 2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cpcscientific.com [cpcscientific.com]

- 5. Angiotensin II Signal Transduction: An Update on Mechanisms of Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Angiotensin II cell signaling: physiological and pathological effects in the cardiovascular system - PubMed [pubmed.ncbi.nlm.nih.gov]